2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C10H12N2O3 It is a pyrimidine derivative that features a methyloxolane ring attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane with pyrimidine-4-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyloxolane: A bio-based solvent used for green extraction of natural products.
Pyrimidine-4-carboxylic acid: A precursor in the synthesis of various pyrimidine derivatives.
Thieno[2,3-d]pyrimidine-4-carboxylic acids: Compounds with similar structural features and potential therapeutic applications.
Uniqueness
2-(2-Methyloxolan-2-yl)pyrimidine-4-carboxylic acid stands out due to its unique combination of a methyloxolane ring and a pyrimidine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
2-(2-methyloxolan-2-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c1-10(4-2-6-15-10)9-11-5-3-7(12-9)8(13)14/h3,5H,2,4,6H2,1H3,(H,13,14) |
InChI Key |
CGRNXADTTOSYQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NC=CC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.